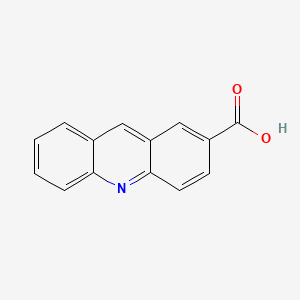
2-Acridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acridinecarboxylic acid is an organic compound with the molecular formula C14H9NO2. It is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine and its derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its potential use in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-acridinecarboxylic acid can be achieved through several methods. One common synthetic route involves the Pfitzinger reaction, which is a condensation reaction between an aromatic aldehyde and an amide in the presence of a base. For example, the reaction between 2-aminobenzoic acid and formaldehyde can yield this compound .
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar condensation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
2-Acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The carboxyl group in this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride (SOCl2) and acyl chlorides are often employed in these reactions.
The major products formed from these reactions include various acridine derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Acridinecarboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-acridinecarboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA double helix, inhibiting the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA synthesis and repair, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Acridinecarboxylic acid can be compared with other similar compounds, such as:
Acridine-9-carboxylic acid: This compound is another derivative of acridine with similar DNA intercalating properties.
Aziridine-2-carboxylic acid: Although structurally different, this compound also exhibits significant biological activity and is used in medicinal chemistry research.
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
54328-73-3 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
acridine-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO2/c16-14(17)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)15-13/h1-8H,(H,16,17) |
InChI-Schlüssel |
ZCIXDWOBWIAUNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



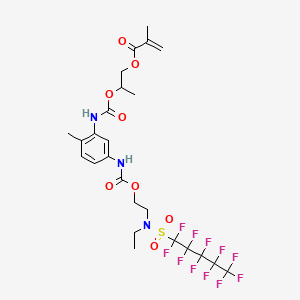
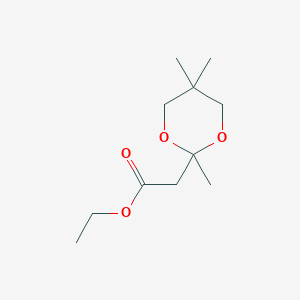
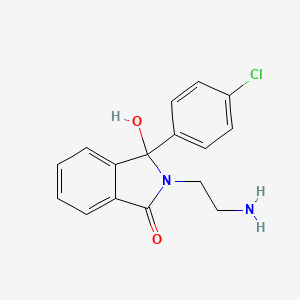
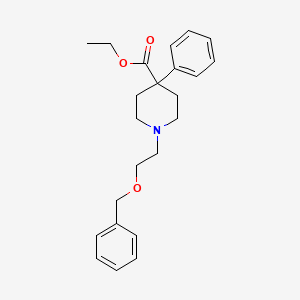
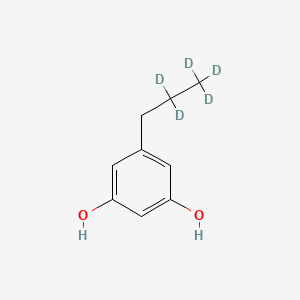
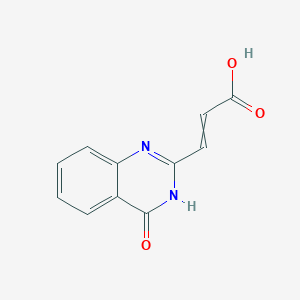
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

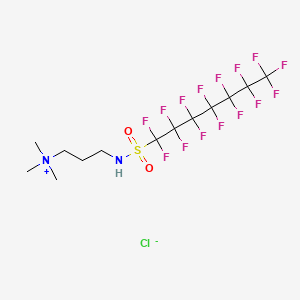
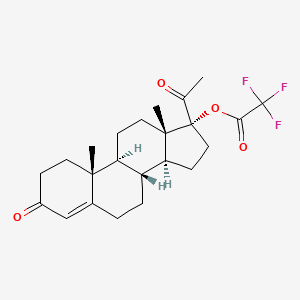
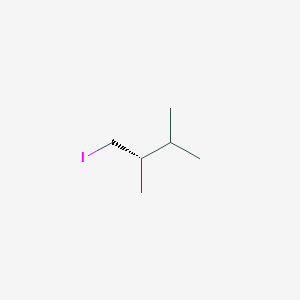
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
